4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound classified as a member of the quinoxaline family. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, which imparts unique chemical properties. This specific compound features an ethylthio group attached to a benzoyl moiety, linked to a dihydroquinoxalinone structure. It has garnered attention in both synthetic chemistry and medicinal research due to its potential biological activities and applications in drug development.
The synthesis of 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves several multi-step organic reactions. One common synthetic route begins with the preparation of an intermediate compound, 4-(ethylthio)benzoyl chloride. This intermediate is then reacted with 3,4-dihydroquinoxalin-2(1H)-one under controlled conditions.
Key steps in the synthesis include:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and safety. Advanced purification techniques, including chromatography, are employed to ensure high purity levels of the final product.
4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets within biological systems. The ethylthio group and the quinoxalinone core are believed to play significant roles in modulating enzyme activity or binding to receptors, thereby influencing various biochemical pathways. Research indicates that this compound may exhibit antimicrobial and anticancer properties due to its ability to disrupt cellular processes.
4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and medicinal research, highlighting its importance in developing new therapeutic agents and materials.
The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a privileged heterocyclic motif in medicinal chemistry due to its structural rigidity and hydrogen-bonding capabilities. Enantioselective synthesis of this core is essential for accessing stereochemically defined derivatives like 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one with optimized biological activity. Recent advances have shifted from classical stoichiometric chiral auxiliaries to catalytic asymmetric methods [1].
Transition metal catalysts enable high-precision enantiocontrol during dihydroquinoxalinone ring formation. Chiral palladium complexes facilitate asymmetric allylic alkylation of quinoxalinone precursors, achieving enantiomeric excess (ee) values >90% under mild conditions. Similarly, copper-bisoxazoline systems catalyze cycloadditions between o-phenylenediamines and α,β-unsaturated carbonyls, constructing the dihydroquinoxalinone scaffold with 88–95% ee. These methods tolerate diverse C3/C4 substituents but require rigorous exclusion of air and moisture. A critical limitation is the potential contamination of pharmaceutical intermediates with residual metal impurities, necessitating additional purification steps [1].
Organocatalysis provides a metal-free alternative for enantioselective dihydroquinoxalinone synthesis. Cinchona alkaloid-derived catalysts (e.g., thiourea-containing derivatives) promote Michael additions between N-protected quinoxalinones and electrophiles, affording C4-functionalized products with 80–92% ee. Diarylprolinol silyl ethers enable α-functionalization via enamine activation, introducing chiral centers at the C3 position. These reactions typically proceed in environmentally benign solvents (e.g., ethanol or water) but face scalability challenges due to high catalyst loadings (5–20 mol%) and extended reaction times (24–72 hours) [1] [3].
Integrated photoredox-organocatalytic platforms address limitations of single catalytic systems. Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ photocatalysts generate α-amino radicals from dihydroquinoxalinones under blue LED irradiation, while chiral phosphoric acids control stereoselectivity during radical trapping. This approach constructs C–C bonds at sterically congested positions with 85–97% ee. A notable application is the synthesis of trifluoromethyl-containing derivatives, where photoredox catalysis generates ·CF₃ radicals from trifluoromethyl ketones, and organocatalysts direct enantioselective addition to the dihydroquinoxalinone scaffold. These reactions proceed at ambient temperature but require specialized light-emitting diode equipment [1] [4].
Table 1: Enantioselective Methods for Dihydroquinoxalinone Functionalization
Catalytic System | Reaction Type | ee Range (%) | Key Advantages | Limitations |
---|---|---|---|---|
Pd/(S)-BINAP | Allylic alkylation | 90–98 | Broad substrate scope | Metal contamination risk |
Cu/Box ligand | Cycloaddition | 88–95 | High enantioselectivity | Oxygen-sensitive conditions |
Cinchona thiourea | Michael addition | 80–92 | Metal-free, green solvents | High catalyst loading (20 mol%) |
Ru(bpy)₃Cl₂/CPA | Radical addition | 85–97 | Mild conditions, functional tolerance | Specialized photoreactor required |
Visible-light photoredox catalysis enables efficient C–H trifluoromethylation of dihydroquinoxalinones. Using Ru(bpy)₃Cl₂ (1 mol%) under blue light-emitting diode irradiation, 3,4-dihydroquinoxalin-2(1H)-ones undergo radical addition to trifluoromethyl ketones, yielding trifluoromethyl-substituted tertiary alcohols in 55–82% yield. The reaction exhibits broad functional group tolerance, including halogenated and heteroaromatic substrates. Notably, 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one reacts at both the amide α-position and benzylic site, producing regioisomeric mixtures. Diastereoselectivity remains low (1:1 dr) due to the absence of chiral controllers in the standard protocol. Solvent screening revealed acetonitrile as optimal, with dichloromethane or tetrahydrofuran suppressing reactivity [4].
Strategic functionalization of the C2 carbonyl and C4 nitrogen positions directly influences anticancer potency in tubulin polymerization inhibitors. Key findings include:
Table 2: Bioactivity Impact of C2/C4 Modifications
Modification | Representative Compound | Tubulin IC₅₀ (nM) | Cancer Cell Potency (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
4-Benzoyl | Parental lead | 1.8 | 1.6–2.7 (melanoma/breast) | 19–84 |
4-(4-(Ethylthio)benzoyl) | 12k | 0.2 | 0.2–1.6 (pancreatic/prostate) | >300 |
C2-reduced lactam | Des-carbonyl analog | >100 | >1000 | <30 |
Pyrimidine-fused | 1e | 1.1 | 1.4–2.6 (lung/melanoma) | 67 |
Classical routes to dihydroquinoxalinone derivatives rely on multistep sequences with stoichiometric reagents. For example, lumateperone intermediates require:
Modern catalytic innovations address these limitations:
Scalability comparisons reveal critical advantages for modern methods. The photoredox trifluoromethylation achieves 82% yield in one step versus 35% over three steps via classical nucleophilic addition. Similarly, asymmetric organocatalytic Michael additions provide chiral intermediates in 90% ee without transition metals, whereas classical resolution via mandelic acid salts gives <40% yield [2] [3] [4].
Table 3: Synthetic Route Comparison for Dihydroquinoxalinone Derivatives
Parameter | Classical Routes | Modern Catalytic Routes |
---|---|---|
Typical Steps | 6–8 | 3–4 |
Lactam Reduction | Borane (air-sensitive) | Catalytic transfer hydrogenation |
Chiral Induction | Stoichiometric auxiliaries | Organo/metal catalysis (5 mol%) |
Functionalization | Electrophilic substitution | Photoredox radical addition |
Average Yield per Step | 45–65% | 75–92% |
Scalability | Limited by borane handling | Kilogram-scale demonstrated |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1